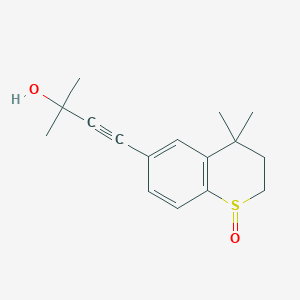
6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a thiochroman ring system substituted with a hydroxyalkynyl group and an oxide functionality, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide typically involves multi-step organic reactions. One common approach is the Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols through a hydrazine-directed C–H functionalization pathway . This method leverages the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol to form the desired product under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide can undergo various chemical reactions, including:
Oxidation: The presence of the hydroxy group allows for oxidation reactions, potentially forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyalkynyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide involves its interaction with specific molecular targets and pathways. The hydroxyalkynyl group and thiochroman ring system may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiochroman derivatives and hydroxyalkynyl-substituted molecules. Examples are:
- 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylchroman
- 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman
Uniqueness
The uniqueness of 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide lies in its specific substitution pattern and the presence of the oxide functionality. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
864841-54-3 |
|---|---|
Fórmula molecular |
C16H20O2S |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
4-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C16H20O2S/c1-15(2)9-10-19(18)14-6-5-12(11-13(14)15)7-8-16(3,4)17/h5-6,11,17H,9-10H2,1-4H3 |
Clave InChI |
CIKXJIJJKUUXAV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCS(=O)C2=C1C=C(C=C2)C#CC(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


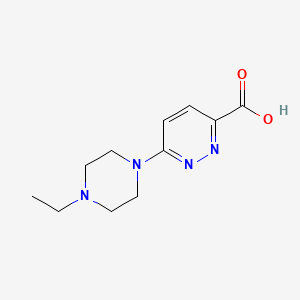


![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
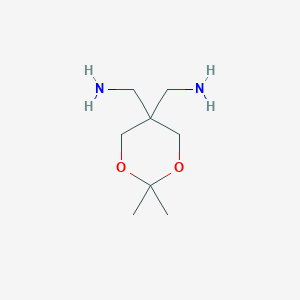
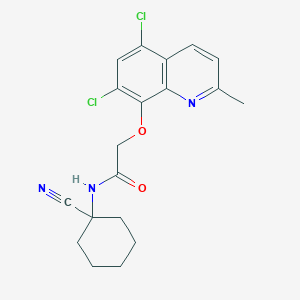
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
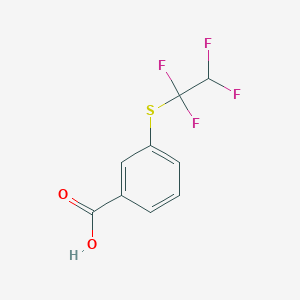
![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)
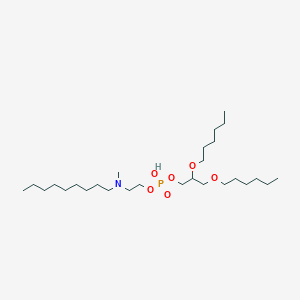
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)
![N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide](/img/structure/B13353699.png)
![(3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol](/img/structure/B13353701.png)

